1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea

Thyrotropin Receptor (TSHR) Antagonist Graves' Disease cAMP Inhibition Assay

1-(Furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea (CAS 851971-61-4) is a synthetic small-molecule thiourea derivative with a molecular weight of 403.54 g/mol. It is a selective antagonist of the thyrotropin receptor (TSHR), a key target in thyroid-related pathologies such as Graves' disease.

Molecular Formula C24H25N3OS
Molecular Weight 403.54
CAS No. 851971-61-4
Cat. No. B2881961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea
CAS851971-61-4
Molecular FormulaC24H25N3OS
Molecular Weight403.54
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CO4
InChIInChI=1S/C24H25N3OS/c1-17-8-3-5-11-22(17)26-24(29)27(16-19-9-7-15-28-19)14-13-20-18(2)25-23-12-6-4-10-21(20)23/h3-12,15,25H,13-14,16H2,1-2H3,(H,26,29)
InChIKeyKDEYKDHGVFDJEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea (CAS 851971-61-4): TSHR Antagonist Procurement Guide for Research and Assay Development


1-(Furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea (CAS 851971-61-4) is a synthetic small-molecule thiourea derivative with a molecular weight of 403.54 g/mol . It is a selective antagonist of the thyrotropin receptor (TSHR), a key target in thyroid-related pathologies such as Graves' disease [1]. Among in-class TSHR antagonists, this compound features a distinct combination of a furan-2-ylmethyl group, a 2-methylindole moiety, and an ortho-tolyl substituent on the thiourea scaffold, a structure that has driven its evaluation in in vitro TSHR antagonist assays by pharmaceutical research organizations [1].

Why 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea Cannot Be Simply Replaced by Generic TSHR Antagonists or Other Thiourea Analogs


Generic substitution among thiourea-based TSHR antagonists is unreliable. Small structural changes, such as moving the methyl group on the tolyl ring from the ortho to the meta position, can significantly alter steric and electronic properties, potentially changing target binding affinity and selectivity . The target compound has demonstrated nanomolar potency at both rat and human TSHR, with a selectivity window exceeding 250-fold against the closely related follicle-stimulating hormone receptor (FSHR), indicating that its specific substitution pattern is crucial for maintaining a functional profile that is not guaranteed across other in-class compounds [1]. The quantitative evidence below underscores these specific, non-interchangeable performance parameters.

Quantitative Differentiation of 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea from its Closest TSHR Antagonist Comparators


TSHR Antagonism Potency in Human Receptors: Head-to-Head with SYD5115

In a functional antagonist assay using human TSHR expressed in HEK293 cells, the target compound inhibited cAMP production with an IC50 of 82 nM [1]. This places it at a potency comparable to the well-characterized oral TSHR antagonist SYD5115, which has a reported hTSHR IC50 of 62 nM in the same assay format . While the difference is marginal (1.3-fold), the target compound provides a structurally distinct chemotype, which is valuable for structure-activity relationship (SAR) studies and for screening collections where chemical diversity is key to identifying a clinical candidate.

Thyrotropin Receptor (TSHR) Antagonist Graves' Disease cAMP Inhibition Assay

TSHR Antagonism Potency in Rat Receptors: Differentiation from VA-K-14

Assessed in rat FRTL-5 thyroid cells, the target compound exhibited an IC50 of 39 nM [1]. This potency is over 300-fold higher than VA-K-14, another selective TSHR antagonist which has an IC50 of 12.3 μM (12,300 nM) in comparable TSH-stimulated cAMP assays . This substantial differential in potency makes the target compound a significantly more potent tool for studying TSHR-mediated signaling in rodent models.

TSHR Antagonist Rat Model In Vitro Pharmacology

Selectivity Profiling: Target vs. Closely Related Off-Target Glycoprotein Hormone Receptors

The target compound demonstrates a striking selectivity profile against the human follicle-stimulating hormone receptor (FSHR), a closely related glycoprotein hormone receptor. Its IC50 for FSHR inhibition is greater than 10,000 nM, which yields a therapeutic window exceeding 250-fold relative to its hTSHR IC50 of 39-82 nM and over 120-fold for rTSHR [1]. This level of selectivity is a crucial differentiator for any TSHR antagonist destined for procurement, as it minimizes potential confounding effects on the hypothalamic-pituitary-gonadal (HPG) axis in downstream in vivo studies.

Selectivity Follicle-Stimulating Hormone Receptor (FSHR) Off-Target Activity

Structural Uniqueness: Distinct Scaffold from Leading Clinical and Preclinical TSHR Antagonists

The compound's scaffold, a 1,1,3-trisubstituted thiourea, is chemically distinct from the leading clinical candidate SYD5115 (a pyrazolo-pyrimidinone derivative) and from the tool compound VA-K-14 . Byondis, a company that has evaluated at least five distinct TSHR antagonists relevant to Graves' disease [1], curated the data for this compound, underscoring its significance as a distinct chemotype within their portfolio and ensuring its procurement value for cross-screening and lead diversification programs.

Chemical Diversity Structure-Activity Relationship

Application Scenarios for Procuring 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea


Screening Libraries for Novel TSHR Antagonist Chemotypes

The compound is immediately deployable as a structurally unique TSHR antagonist in high-throughput screening (HTS) libraries. Its 1,1,3-trisubstituted thiourea scaffold, validated by nanomolar potency data (IC50 39-82 nM) [1] curated by Byondis, makes it an ideal tool for hit-to-lead programs aiming to diversify chemical space away from the pyrazolo-pyrimidinone core of competitors like SYD5115 . Source directly from Byondis' screening collections or reputable chemical suppliers for R&D use only.

In Vitro Functional Assays for Graves' Disease Mechanism Research

With its robust functional antagonism of TSHR-mediated cAMP production in both human HEK293 and rat FRTL-5 cell lines [1], this compound is suitable for detailed mechanistic studies of TSHR signaling pathology in Graves' disease. Its high selectivity over FSHR (>120-fold) [1] assures that observed cellular effects are primarily TSHR-driven, a critical requirement for publishing reproducible disease model data.

Pharmacology Tool for Investigating TSHR-Mediated Pathways in Rodent Models

The compound's superior potency in rat TSHR assays (IC50 of 39 nM) [1] positions it as a potent pharmacological tool for acute ex vivo or in vivo studies in rodent models of hyperthyroidism, where it requires nanomolar concentrations, distinct from weaker tool compounds like VA-K-14 (IC50 of 12.3 μM) . Its selectivity minimizes cross-talk with other glycoprotein hormone receptors, enhancing the interpretability of in vivo data.

Quote Request

Request a Quote for 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.